molecular formula C9H11NO2 B1430481 6-Cyanospiro[3.3]heptane-2-carboxylic acid CAS No. 28114-89-8

6-Cyanospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1430481
CAS No.: 28114-89-8
M. Wt: 165.19 g/mol
InChI Key: ADUDROSLTSCLAT-UHFFFAOYSA-N
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Description

6-Cyanospiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol It is characterized by a spirocyclic structure, which includes a cyano group and a carboxylic acid group

Preparation Methods

The synthesis of 6-Cyanospiro[3.3]heptane-2-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . The reaction conditions often include the use of specific solvents and catalysts to facilitate the ring closure and ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve bulk manufacturing processes that optimize yield and purity. These methods often include the use of advanced synthesis techniques and purification processes to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

6-Cyanospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Cyanospiro[3.3]heptane-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyanospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups can form interactions with various biological molecules, influencing their activity and function. These interactions can modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

6-Cyanospiro[3.3]heptane-2-carboxylic acid can be compared with other spirocyclic compounds, such as:

The uniqueness of 6-Cyanospiro[3

Properties

IUPAC Name

6-cyanospiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-5-6-1-9(2-6)3-7(4-9)8(11)12/h6-7H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUDROSLTSCLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28114-89-8
Record name 6-cyanospiro[3.3]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyanospiro[3.3]heptane-2-carboxylic acid
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6-Cyanospiro[3.3]heptane-2-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
6-Cyanospiro[3.3]heptane-2-carboxylic acid

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